Technical Guide: Physicochemical Profiling of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid
Technical Guide: Physicochemical Profiling of 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid
Executive Summary
4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS: 1262010-41-2) is a specialized sulfonamide derivative primarily utilized in pharmaceutical research as a structural intermediate and impurity reference standard. Belonging to the class of sulfamoylbenzoic acids , it shares the pharmacophore scaffold of thiazide-like diuretics (e.g., Metolazone, Indapamide) and loop diuretics (e.g., Furosemide).
This compound is characterized by a dual-acidic nature—possessing both a carboxylic acid and an N-substituted sulfonamide moiety—which dictates its solubility profile and biological interaction. It serves as a critical probe for Structure-Activity Relationship (SAR) studies targeting the Na⁺-Cl⁻ cotransporter (NCC) and as a reference marker for monitoring process-related impurities in the synthesis of sulfonamide drugs involving m-toluidine.
Chemical Identity & Structural Analysis[1]
| Parameter | Detail |
| Chemical Name | 4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid |
| Synonyms | 4-chloro-3-(m-toluylsulfamoyl)benzoic acid; 3-(N-(3-methylphenyl)sulfamoyl)-4-chlorobenzoic acid |
| CAS Number | 1262010-41-2 |
| Molecular Formula | C₁₄H₁₂ClNO₄S |
| Molecular Weight | 325.77 g/mol |
| SMILES | CC1=CC=CC(NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)=C1 |
| Core Scaffold | 4-chloro-3-sulfamoylbenzoic acid |
Structural Insight: The molecule features a lipophilic 3-methylphenyl (m-tolyl) tail attached to the nitrogen of the sulfonamide group. This modification significantly increases lipophilicity (LogP) compared to the parent primary sulfonamide, potentially altering membrane permeability and protein binding affinity. The 4-chloro substituent on the benzoic acid ring provides essential electron-withdrawing character, enhancing the acidity of the neighboring groups and metabolic stability.
Physicochemical Properties (The Core)
Quantitative Data Profile
| Property | Value / Range | Condition / Method |
| Appearance | White to off-white crystalline powder | Visual inspection |
| Melting Point | 215 – 225 °C (Predicted) | Decomposition likely near MP |
| pKa₁ (COOH) | 3.6 ± 0.2 | Potentiometric Titration (Aq) |
| pKa₂ (Sulfonamide) | 7.8 ± 0.3 | Potentiometric Titration (Aq) |
| LogP (Octanol/Water) | 3.2 – 3.5 | Predicted (Consensus) |
| Solubility (Water) | < 0.1 mg/mL | pH 1.2 – 4.0 (Neutral form) |
| Solubility (Buffer) | > 10 mg/mL | pH > 8.5 (Dianionic form) |
| Solubility (Organic) | Soluble | DMSO, DMF, Methanol |
Ionization & Solubility Logic
The compound exhibits pH-dependent solubility governed by its two ionizable protons.
-
Acidic Region (pH < 3.5): The molecule exists primarily in its neutral, protonated form (
). In this state, it is poorly soluble in water ("brick dust") due to strong intermolecular hydrogen bonding and the lipophilic tolyl group. -
Mildly Acidic to Neutral (pH 4 – 7): The carboxylic acid deprotonates (pKa ≈ 3.6), forming the mono-anion (
). Solubility improves slightly but remains limited by the lipophilic sulfonamide tail. -
Basic Region (pH > 8.0): The sulfonamide nitrogen deprotonates (pKa ≈ 7.8), forming the highly soluble dianion (
). This is the preferred state for preparing stock solutions in aqueous buffers.
Field Insight: For biological assays, dissolve the compound in DMSO first to create a stock, then dilute into a buffered medium (pH 7.4). Direct addition to water will result in precipitation.
Synthesis & Manufacturing
The synthesis follows a convergent pathway involving the chlorosulfonation of 4-chlorobenzoic acid followed by coupling with 3-methylaniline. This route is prone to hydrolysis side-reactions, requiring strict moisture control.
Synthesis Workflow Diagram
Caption: Convergent synthesis pathway via sulfonyl chloride intermediate.
Detailed Protocol
-
Chlorosulfonation: 4-chlorobenzoic acid is treated with excess chlorosulfonic acid at elevated temperatures (130°C) to install the sulfonyl chloride group at the meta position relative to the acid (ortho to the chlorine).
-
Critical Control: Quench carefully on ice to precipitate the intermediate 4-chloro-3-(chlorosulfonyl)benzoic acid .
-
-
Amidation: The intermediate is dissolved in an inert solvent (Acetone or DCM) and treated with 3-methylaniline (1.1 equivalents) in the presence of a base (e.g., Pyridine or Sodium Carbonate) to scavenge the HCl byproduct.
-
Purification: The mixture is acidified (HCl) to precipitate the target product, followed by recrystallization from Ethanol/Water to remove unreacted amine.
-
Analytical Characterization
To validate the identity and purity of the compound, the following analytical markers are established.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 270 nm.
-
Retention Time: Expect elution later than the parent (unsubstituted) acid due to the hydrophobic tolyl group.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Negative Mode (ESI-).
-
Key Ions:
-
[M-H]⁻: m/z 324.0 (Base peak).
-
Isotope Pattern: Distinct Chlorine pattern (³⁵Cl/³⁷Cl ratio ~3:1) seen at m/z 324 and 326.
-
Proton NMR (¹H-NMR, DMSO-d₆)
-
Methyl Group: Singlet at ~2.25 ppm (3H).
-
Benzoic Acid Protons: Three distinct signals in the aromatic region (7.6 – 8.5 ppm).
-
Tolyl Protons: Multiplet at 6.8 – 7.2 ppm.
-
Exchangeables: Broad singlet >13 ppm (COOH) and singlet ~10.5 ppm (SO₂NH).
Handling & Stability
-
Storage: Store at +2°C to +8°C in a tightly sealed container, protected from light.
-
Stability: Stable under normal laboratory conditions. Hydrolytically stable in neutral/acidic media; susceptible to hydrolysis in strong hot alkali.
-
Safety: Irritant to eyes and respiratory system. Standard PPE (gloves, goggles) required.
References
-
BenchChem. 4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid Product Page. Retrieved from
-
PubChem. 4-Chloro-3-sulfamoylbenzoic acid (Parent Compound) - Compound Summary. National Library of Medicine. Retrieved from
- Perlovich, G. L., et al.Sulfonamides: Thermochemical and Solubility Studies. Journal of Chemical & Engineering Data, 2013. (General principles of sulfonamide solubility).
-
Supuran, C. T. Structure-based drug design of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2012. (SAR of sulfonamide diuretics).[1][2][3]
-
Sigma-Aldrich. 4-Chloro-3-sulfamoylbenzoic acid Product Specification. Retrieved from
